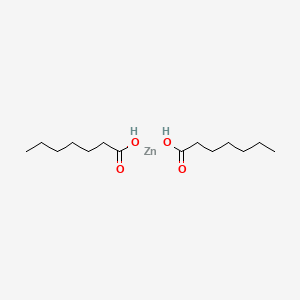
Bis(heptanoyloxy)ZINC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Zinc diheptanoate can be synthesized through the reaction of zinc oxide or zinc hydroxide with heptanoic acid. The reaction typically occurs in an organic solvent such as toluene or xylene, under reflux conditions. The general reaction is as follows: [ \text{ZnO} + 2 \text{C7H13O2H} \rightarrow \text{Zn(C7H13O2)2} + \text{H2O} ]
Industrial Production Methods
In industrial settings, zinc diheptanoate is produced by reacting zinc chloride with sodium heptanoate in an aqueous medium. The reaction is followed by filtration and drying to obtain the final product. The reaction can be represented as: [ \text{ZnCl2} + 2 \text{C7H13O2Na} \rightarrow \text{Zn(C7H13O2)2} + 2 \text{NaCl} ]
Chemical Reactions Analysis
Types of Reactions
Zinc diheptanoate undergoes various chemical reactions, including:
Oxidation: Zinc diheptanoate can be oxidized to form zinc oxide and heptanoic acid.
Reduction: It can be reduced to elemental zinc and heptanoic acid.
Substitution: Zinc diheptanoate can participate in substitution reactions where the heptanoate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand exchange reactions can be carried out using various organic acids or chelating agents.
Major Products Formed
Oxidation: Zinc oxide and heptanoic acid.
Reduction: Elemental zinc and heptanoic acid.
Substitution: New zinc complexes with different ligands.
Scientific Research Applications
Zinc diheptanoate has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: Zinc diheptanoate is studied for its potential role in zinc supplementation and its effects on biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in zinc-based therapies.
Industry: It is used in the production of rubber, plastics, and coatings due to its stabilizing properties.
Mechanism of Action
Zinc diheptanoate exerts its effects primarily through the release of zinc ions. Zinc ions play crucial roles in various biological processes, including enzyme catalysis, protein structure stabilization, and regulation of gene expression. The molecular targets and pathways involved include:
Enzymes: Zinc ions act as cofactors for numerous enzymes, enhancing their catalytic activity.
Proteins: Zinc stabilizes the structure of proteins by forming zinc fingers, which are essential for DNA binding and transcription regulation.
Cellular Pathways: Zinc ions are involved in signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Zinc acetate: Zn(C2H3O2)2
Zinc stearate: Zn(C18H35O2)2
Zinc oxide: ZnO
Uniqueness
Zinc diheptanoate is unique due to its specific heptanoate ligands, which confer distinct solubility and reactivity properties compared to other zinc compounds. Its intermediate chain length between short-chain zinc salts like zinc acetate and long-chain zinc salts like zinc stearate makes it versatile for various applications.
Properties
Molecular Formula |
C14H28O4Zn |
|---|---|
Molecular Weight |
325.7 g/mol |
IUPAC Name |
heptanoic acid;zinc |
InChI |
InChI=1S/2C7H14O2.Zn/c2*1-2-3-4-5-6-7(8)9;/h2*2-6H2,1H3,(H,8,9); |
InChI Key |
LVMMEGLWAZYICK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)O.CCCCCCC(=O)O.[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,9-Difluorobicyclo[6.1.0]non-4-ene](/img/structure/B13832657.png)
![[(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B13832661.png)
![4,7-Dimethoxy-2-methylbenzo[d]thiazole](/img/structure/B13832678.png)
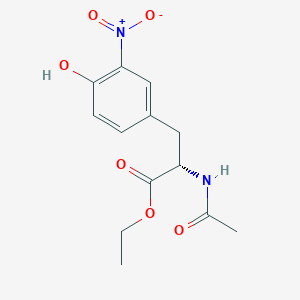


![6,7-Dihydroxy-6,7-dimethyl-1,5-dihydroimidazo[1,2-a]purin-9-one](/img/structure/B13832711.png)

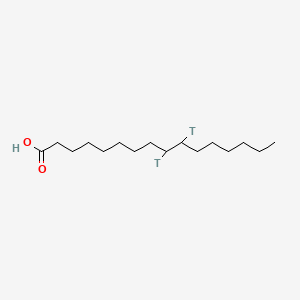
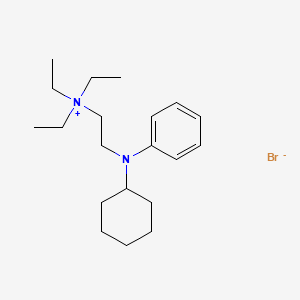
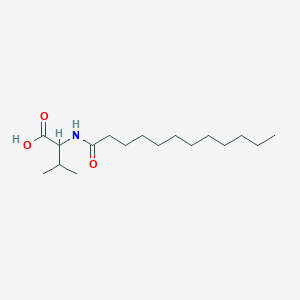
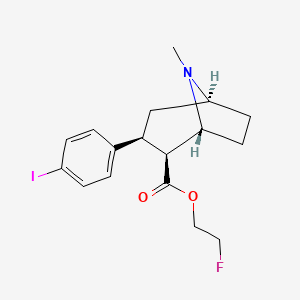
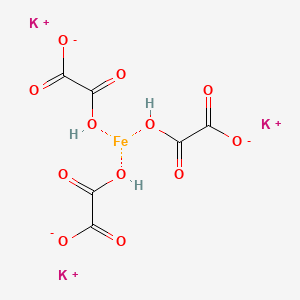
![(3R,6S)-3,4,5-trihydroxy-6-[[(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13832742.png)
